molecular formula C20H22O9 B156491 3,4,5-Trimethoxybenzoic Anhydride CAS No. 1719-88-6

3,4,5-Trimethoxybenzoic Anhydride

Cat. No.: B156491
CAS No.: 1719-88-6
M. Wt: 406.4 g/mol
InChI Key: LQJFTZJNDJDCKV-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzoic Anhydride is a useful research compound. Its molecular formula is C20H22O9 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40557. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Pharmacological Activities :

    • A study synthesized basic esters of 3,4,5-trimethoxybenzoic acid and evaluated them for antihypertensive and local anesthetic activity. One compound showed hypotensive activity in dogs (Vazakas & Doluisio, 1964).
    • Another research synthesized oxadiazole derivatives from 3,4,5-trimethoxybenzohydrazide and found significant antiproliferative activities against cancer cells (Jin et al., 2006).
  • Chemical Properties and Solubility :

    • Spectroscopic methods determined the solubility of 3,4,5-trimethoxybenzoic acid in various organic solvents, indicating its predominantly monomeric form in these solvents (Hart et al., 2018).
  • Biodegradation by Bacteria :

    • Research on Pseudomonas putida showed its ability to oxidize 3,4,5-trimethoxybenzoic acid, indicating potential applications in biodegradation and bioconversion processes (Donnelly & Dagley, 1980).
  • Synthesis of Antioxidant Compounds :

    • A study detailed the synthesis process of an antioxidative compound using 3,4,5-trimethoxybenzoic acid as a starting material, highlighting its utility in producing antioxidants (Yanqu, 2014).
  • Mercuriation and Structural Studies :

    • Research on the mercuriation of 3,4,5-trimethoxybenzoic acid explored its reactions and characterized the products, contributing to our understanding of organometallic chemistry (Vicente et al., 1992).
  • Thermal Stability and Complex Formation :

    • A study compared the thermal stability of light lanthanide trimethoxybenzoates, including 3,4,5-trimethoxybenzoates, revealing insights into their thermal properties and decomposition mechanisms (Ferenc & Bocian, 2000).
  • Synthesis of Other Chemical Entities :

    • Research on the synthesis of 3,4,5-trimethoxyphenyllithium demonstrated its utility in creating carbon-carbon bond formations, relevant in synthesizing natural products (Hoye & Kaese, 1982).
  • Enthalpy Studies :

    • The enthalpy of combustion and sublimation of 3,4,5-trimethoxybenzoic acid was measured, providing crucial data for understanding its energy profile (Roux et al., 2001).

Safety and Hazards

3,4,5-Trimethoxybenzoic Anhydride can cause skin and eye irritation . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Biochemical Analysis

Biochemical Properties

3,4,5-Trimethoxybenzoic Anhydride plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating the formation of ester bonds. This compound is known to react with amines and alcohols, forming amides and esters, respectively . These interactions are crucial in the synthesis of pharmaceuticals and other organic compounds.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it has been shown to impact the expression of genes related to cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes, either inhibiting or activating their activity. For example, it has been found to inhibit certain hydrolases, preventing the breakdown of specific substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as hydrolases and transferases, facilitating the conversion of substrates into products . This compound can also affect the levels of certain metabolites, altering the overall metabolic flux within cells. Additionally, it has been found to influence the activity of cofactors involved in these pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . This compound can accumulate in certain tissues, depending on its affinity for specific biomolecules and its rate of metabolism.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with other biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s activity and function, as it interacts with different enzymes and proteins within these subcellular regions.

Properties

IUPAC Name

(3,4,5-trimethoxybenzoyl) 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c1-23-13-7-11(8-14(24-2)17(13)27-5)19(21)29-20(22)12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJFTZJNDJDCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169185
Record name 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride
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Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1719-88-6
Record name Benzoic acid, 3,4,5-trimethoxy-, 1,1′-anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1719-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride
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Record name 1719-88-6
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Record name 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride
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Record name 3,3',4,4',5,5'-hexamethoxybenzoic anhydride
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Record name 3,3',4,4',5,5'-HEXAMETHOXYBENZOIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3,4,5-trimethoxybenzoic anhydride in the synthesis of anticancer agents?

A: this compound plays a crucial role as a key reagent in synthesizing 1-aroylindoles and 1-aroylindolines, two classes of compounds investigated for their anticancer potential. [] These compounds are structural analogs of combretastatin A-4 (CA-4), a natural product known for its potent antitumor activity.

Q2: How does the structure of the synthesized compounds relate to their anticancer activity?

A: The study emphasizes the importance of the trimethoxyphenyl moiety, derived from this compound, in contributing to the cytotoxic activity of the synthesized compounds. [] Notably, modifications to this core structure significantly influence the potency against cancer cells.

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